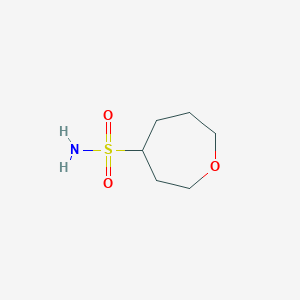

Oxepane-4-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxepane-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities Sulfonamides are organo-sulfur compounds containing the sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxepane-4-sulfonamide can be achieved through several methods. One efficient method involves the NH4I-mediated amination of sodium sulfinates with amines . This method is environmentally friendly and tolerates a wide range of functional groups. Another approach involves the direct synthesis from thiols and amines through oxidative coupling . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of metal-catalyzed coupling reactions of sulfonamides and sodium sulfinates with organo-halides or boronic acids provides an efficient system for the construction of sulfonamides . These methods are scalable and can be optimized for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Oxepane-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction and conditions used.

Scientific Research Applications

Oxepane-4-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of oxepane-4-sulfonamide involves its interaction with biological targets through its sulfonamide group. Sulfonamides act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This inhibition of folic acid synthesis leads to the antibacterial effects of sulfonamides.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to oxepane-4-sulfonamide include:

Sulfonimidates: These compounds have a sulfur(VI) center and are used as building blocks for other sulfur-containing compounds.

Sulfonamide derivatives: Compounds like sulfamethoxazole and sulfadiazine, which are used as antibacterial agents.

Uniqueness

This compound is unique due to its seven-membered oxepane ring fused with a sulfonamide group

Biological Activity

Oxepane-4-sulfonamide is a compound belonging to the sulfonamide class, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Sulfonamides, including this compound, primarily exert their biological effects through the inhibition of bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), they inhibit the enzyme dihydropteroate synthase, crucial for synthesizing folate in bacteria. This mechanism disrupts DNA and RNA synthesis, leading to bacterial growth inhibition .

Antimicrobial Activity

Recent studies have highlighted the effectiveness of this compound against various bacterial strains. The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, in a study involving substituted oxadiazole-sulfonamides, compounds similar to this compound showed minimum inhibitory concentrations (MIC) as low as 15.75 µg/mL against Escherichia coli and other multidrug-resistant strains .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 15.75 | Inhibition of folate synthesis |

| Klebsiella pneumoniae | 16 | Disruption of biofilm formation |

| Staphylococcus aureus | 32 | Bactericidal activity |

Cytotoxicity and Selectivity

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxicity against human cell lines. Studies indicate that it exhibits low cytotoxic effects on HEK293 cells and human red blood cells, suggesting a favorable safety profile for potential therapeutic use . Furthermore, the compound has shown selective inhibition against cancer cell lines expressing high levels of carbonic anhydrase IX (CA IX), which is often associated with tumor proliferation and metastasis .

Table 2: Cytotoxicity Profile of this compound

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HEK293 | >100 | High |

| MDA-MB-231 (Breast Cancer) | 50 | Moderate |

| MG-63 (Osteosarcoma) | 30 | High |

Case Studies

- Antibacterial Efficacy : A recent study demonstrated that this compound derivatives effectively reduced biofilm formation in E. coli. The study utilized scanning electron microscopy to visualize biofilm disruption, confirming that treatment with the compound led to significant structural damage to bacterial cells .

- Cancer Treatment Potential : In vitro studies have shown that this compound derivatives can inhibit the growth of cancer cell lines under hypoxic conditions, which are typical in tumor microenvironments. The compound's ability to reverse tumor acidity further enhances its therapeutic potential .

Properties

Molecular Formula |

C6H13NO3S |

|---|---|

Molecular Weight |

179.24 g/mol |

IUPAC Name |

oxepane-4-sulfonamide |

InChI |

InChI=1S/C6H13NO3S/c7-11(8,9)6-2-1-4-10-5-3-6/h6H,1-5H2,(H2,7,8,9) |

InChI Key |

TTZBILSWCOLDSD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCOC1)S(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.